molecular formula C2ClF3O3S B1596775 1-Chlorosulfonyloxy-1,2,2-trifluoroethene CAS No. 923-15-9

1-Chlorosulfonyloxy-1,2,2-trifluoroethene

Cat. No. B1596775
CAS RN: 923-15-9
M. Wt: 196.53 g/mol
InChI Key: WCODVGWFRZCRDF-UHFFFAOYSA-N
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Description

1-Chlorosulfonyloxy-1,2,2-trifluoroethene, also known as CTFE, is a chemical compound with a wide range of applications in the scientific research field. It is a colorless, volatile liquid with a molecular weight of 190.52 g/mol and a boiling point of 84.1 °C. CTFE has been used in a variety of scientific research applications, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

Synthesis of Glycosides

The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride has been utilized for the low-temperature conversion of thioglycosides to glycosyl triflates, facilitating the formation of diverse glycosidic linkages. This method showcases the application of trifluoromethyl-related chemistry in the efficient synthesis of complex glycoside structures, offering good yield and selectivity under mild conditions (Crich & Smith, 2001).

Preparation of Fluorescent Corroles

Fluorescent chlorosulfonylated corroles have been prepared and investigated for their potential in noninvasive optical imaging. These compounds, through their interaction with metal oxide surfaces, form conjugates that exhibit promising applications as contrast agents, leveraging the unique properties of chlorosulfonyl and trifluoromethyl groups for advanced imaging technologies (Blumenfeld et al., 2013).

Catalysis in Organic Synthesis

Scandium trifluoromethanesulfonate has been highlighted as an extremely active Lewis acid catalyst in the acylation of alcohols with acid anhydrides and mixed anhydrides, demonstrating the critical role of trifluoromethanesulfonate in enhancing the efficiency of organic synthesis reactions. This catalyst facilitates acylation across a wide range of alcohols, including those that are sterically hindered, underlining the broad applicability of trifluoromethanesulfonate derivatives in synthetic chemistry (Ishihara et al., 1996).

Electrosynthesis of Fluoroethenes

Research has also been conducted on the electrosynthesis of trifluoroethene and difluoroethene from 1,1,2-trichloro-1,2,2-trifluoroethane, exploring the potential of electrochemical methods to produce valuable fluorinated compounds. This study reveals new pathways for the generation of fluoroethenes, indicating the versatility of electrochemical approaches in the manipulation and synthesis of fluorinated organic compounds (Cabot et al., 1997).

properties

IUPAC Name

1-chlorosulfonyloxy-1,2,2-trifluoroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2ClF3O3S/c3-10(7,8)9-2(6)1(4)5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCODVGWFRZCRDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(OS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2ClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380750
Record name Trifluoroethenyl sulfurochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

923-15-9
Record name Trifluoroethenyl sulfurochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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